Pentyl 2,6-diaminopyridine-4-carboxylate
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Overview
Description
Pentyl 2,6-diaminopyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pentyl ester group attached to the 4-carboxylate position of a 2,6-diaminopyridine core. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2,6-diaminopyridine-4-carboxylate typically involves the esterification of 2,6-diaminopyridine-4-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2,6-diaminopyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where nucleophiles like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyridine derivatives.
Scientific Research Applications
Pentyl 2,6-diaminopyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Mechanism of Action
The mechanism of action of pentyl 2,6-diaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of pentyl 2,6-diaminopyridine-4-carboxylate, known for its use in azo dye synthesis.
Pentyl 4-aminopyridine-3-carboxylate: A structurally similar compound with different substitution patterns on the pyridine ring.
Pentyl 2,4-diaminopyridine-6-carboxylate: Another isomer with amino groups at different positions on the pyridine ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
100139-90-0 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
pentyl 2,6-diaminopyridine-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-4-5-16-11(15)8-6-9(12)14-10(13)7-8/h6-7H,2-5H2,1H3,(H4,12,13,14) |
InChI Key |
MBAQGIMTJJWJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC(=C1)N)N |
Origin of Product |
United States |
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